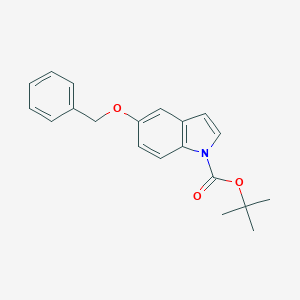
tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl derivatives often involves the use of tert-butyl groups as protecting groups or as part of the compound's structure. For instance, the synthesis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate involves the reaction of di-tert-butyl dicarbonate with 2-aminobenzimidazole . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate is synthesized from 5-bromoindole . These methods could potentially be adapted for the synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.
Molecular Structure Analysis
Crystallographic studies are a common method to analyze the molecular structure of tert-butyl derivatives. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by single crystal X-ray diffraction, which provided detailed information about its crystal structure . Similarly, the crystal structures of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate and tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate were determined by X-ray diffraction. These studies can give insights into the molecular structure of this compound.
Chemical Reactions Analysis
Tert-butyl compounds participate in various chemical reactions. For instance, tert-butyl phenylazocarboxylates are used in nucleophilic substitutions and radical reactions . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids is another example, leading to the synthesis of specific derivatives . These reactions demonstrate the versatility of tert-butyl compounds in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl derivatives can be studied through various analytical techniques. Gas-liquid chromatography and mass spectral analysis are used to analyze tert-butyl carboxylates . Thermal and crystallographic studies provide information on the stability and crystal packing of these compounds . Additionally, DFT studies can predict the physicochemical properties and reactivity of tert-butyl derivatives .
Applications De Recherche Scientifique
Spectroscopie RMN
Le groupe tert-butyle, en raison de ses trois groupes méthyles chimiquement identiques, fournit des signaux RMN exceptionnellement étroits et intenses, même lorsqu'il est lié à de grosses protéines ou à des complexes. Ceci en fait une sonde précieuse dans les études RMN pour le marquage des protéines .
Blocs de construction de synthèse organique
Les groupes tert-butyle servent de blocs de construction utiles dans la synthèse de nouveaux composés organiques tels que les amides, les sulfonamides et les bases de Mannich. Ils sont impliqués dans diverses voies de synthèse pour créer des dérivés énantiopurs et ont été préférés pour leur rendement et leur diastéréosélectivité .
Chimie médicinale
En chimie médicinale, les groupes tert-butyle font partie de la structure de nouveaux dérivés de la N-(5-(tert-butyle)isoxazol-3-yl)-Nʹ-phénylurée, qui agissent comme des inhibiteurs de FLT3. Ces composés ont montré un potentiel dans l'inhibition de la phosphorylation de FLT3 et la régression tumorale dans les modèles xénogreffes .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 5-phenylmethoxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFZVONIZHVXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


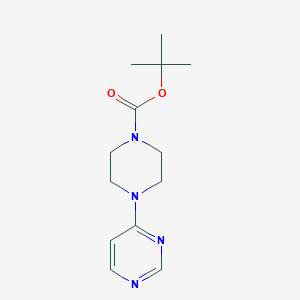
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
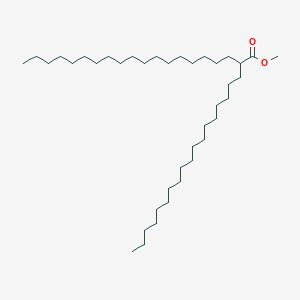
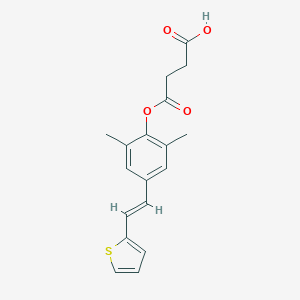

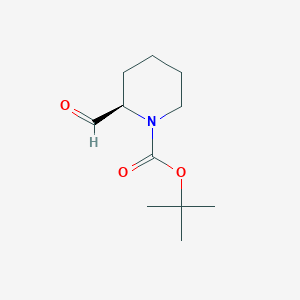
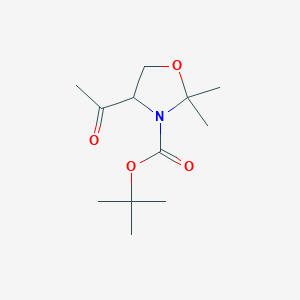

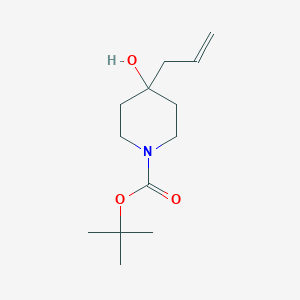
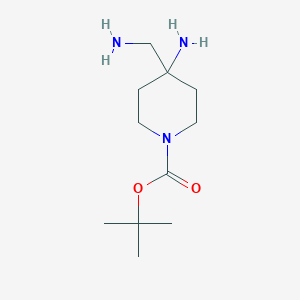

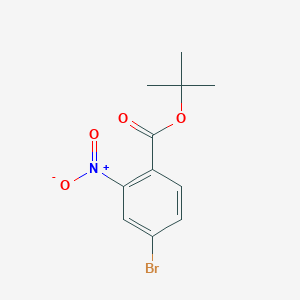
![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)